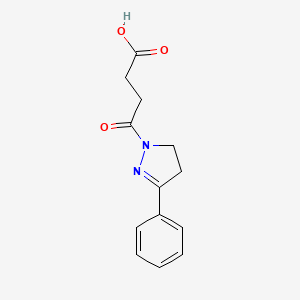

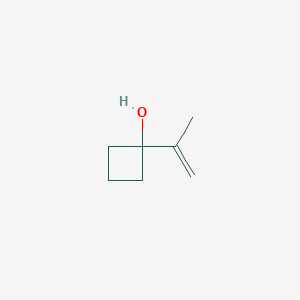

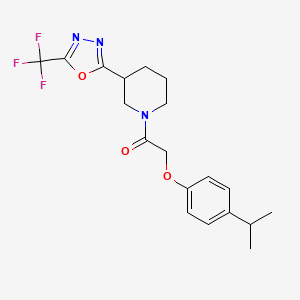

![molecular formula C14H16N4O3S2 B2649952 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1798639-62-9](/img/structure/B2649952.png)

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds that include a pyrrole ring are found in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrrole-containing compounds is often achieved through condensation reactions . For instance, one method involves the reaction of α-amino acids and α-keto acids .Molecular Structure Analysis

The pyrrole ring is a key structural component in many biologically active compounds. It consists of four carbon atoms and one nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the ring, creating a cyclic aromatic center .Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The reactivity of pyrrole is often influenced by substituents attached to the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a pyrrole-containing compound will depend on the specific substituents attached to the ring. For example, pyrrole itself is a colorless volatile liquid .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition and Diuretic Applications

Sulfonamide compounds, including diuretics such as hydrochlorothiazide and furosemide, have been identified for their carbonic anhydrase (CA) inhibitory properties, impacting treatments for conditions like hypertension, obesity, and certain types of cancer. The inhibition of renal CAs can lead to increased nitrite excretion in urine, which may contribute to the blood pressure-lowering effects and organ-protective activity of these drugs. This revelation suggests a potential avenue for drug design and repositioning to enhance therapeutic efficacy in cardiovascular diseases and obesity management (Carta & Supuran, 2013).

Broad-spectrum Antimicrobial and Antitumour Properties

Sulfonamides are recognized for their broad-spectrum antibacterial properties, effectively serving as the foundation for various therapeutic applications beyond their initial scope. This includes roles as antiviral, anticancer, and anti-Alzheimer's agents. The primary sulfonamides remain significant in drug development, showcasing their versatility in treating a wide array of conditions including cancer and glaucoma. The diversity of sulfonamide applications in medicinal chemistry highlights their importance in the development of new therapeutic agents (Gulcin & Taslimi, 2018).

Environmental Impact and Human Health

The presence of sulfonamides in the environment, largely attributed to agricultural activities, has raised concerns regarding their impact on microbial populations and potential risks to human health. Research indicates that even low concentrations of these compounds can alter microbial communities, potentially leading to increased resistance to sulfonamides and other antibiotics. This suggests a need for careful management of sulfonamide use to mitigate environmental risks and safeguard public health (Baran et al., 2011).

Wirkmechanismus

The mechanism of action of pyrrole-containing compounds can vary widely depending on the specific compound and its biological target. Many drugs containing a pyrrole ring are known to have biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Zukünftige Richtungen

The study of pyrrole and its derivatives is a vibrant field of research, with potential applications in pharmaceuticals and materials science . Future research may focus on developing new synthetic methods, exploring novel applications, and improving our understanding of the biological activity of these compounds.

Eigenschaften

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-18-9-3-5-11(18)12(19)7-8-15-23(20,21)13-6-2-4-10-14(13)17-22-16-10/h2-6,9,12,15,19H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXOUUZDRJOEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC3=NSN=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

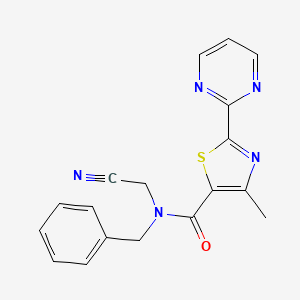

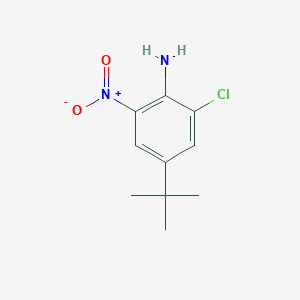

![2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2649871.png)

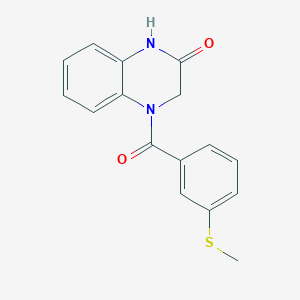

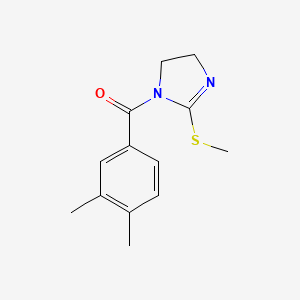

![N4-(3-chlorophenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2649872.png)

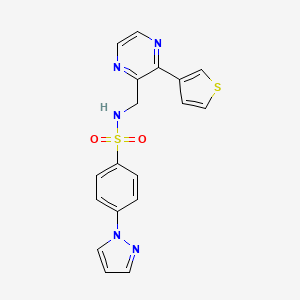

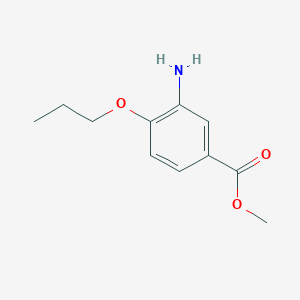

![N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2649878.png)

![n-(2-Bromophenyl)-2-cyano-3-{4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2649884.png)

![2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide](/img/structure/B2649888.png)